molecular formula C17H20N2O3S B11173565 N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide

N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11173565
M. Wt: 332.4 g/mol
InChI Key: NGMYZQIEURPXLI-UHFFFAOYSA-N
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Description

N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes an acetamide group attached to a phenyl ring substituted with an ethyl(2-methylphenyl)sulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with ethyl(2-methylphenyl)sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired biological effects. The compound’s ability to form hydrogen bonds and interact with various functional groups enhances its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[ethyl(2-methylphenyl)sulfamoyl]phenyl}acetamide stands out due to its specific ethyl(2-methylphenyl) substitution, which imparts unique chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H20N2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-[4-[ethyl-(2-methylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C17H20N2O3S/c1-4-19(17-8-6-5-7-13(17)2)23(21,22)16-11-9-15(10-12-16)18-14(3)20/h5-12H,4H2,1-3H3,(H,18,20)

InChI Key

NGMYZQIEURPXLI-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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